molecular formula C23H21N5O2S2 B2963474 N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892743-74-7

N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2963474
CAS No.: 892743-74-7
M. Wt: 463.57
InChI Key: UOPZPMWRPOYTGL-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” is a complex organic compound with a unique structure that includes multiple functional groups and a tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” likely involves multiple steps, including the formation of the tricyclic core and the introduction of the various functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the tricyclic core.

    Substitution reactions: to introduce the dimethylphenyl and ethylbenzenesulfonyl groups.

    Amidation reactions: to attach the amine group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Purification techniques: such as chromatography to isolate the desired product.

    Scalable reaction conditions: to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups and tricyclic core could interact with various biological targets.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be studied for its effects on specific molecular pathways and its ability to modulate biological processes.

Industry

In industry, this compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to materials or enhance reaction efficiency.

Mechanism of Action

The mechanism of action of “N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
  • N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-oxa-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Uniqueness

The uniqueness of “N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” lies in its specific combination of functional groups and tricyclic core. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-4-16-8-10-17(11-9-16)32(29,30)23-22-25-21(24-18-7-5-6-14(2)15(18)3)20-19(12-13-31-20)28(22)27-26-23/h5-13H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZPMWRPOYTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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